tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
The compound “tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate” is likely a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry . The tert-butyl group is a bulky alkyl group that can influence the reactivity and properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the aminomethyl, hydroxy, and carboxylate groups. The tert-butyl group could be introduced using a variety of methods, including the use of tert-butyl lithium or other tert-butoxide reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the aminomethyl and hydroxy groups on adjacent carbons. The carboxylate group would likely be on the nitrogen of the pyrrolidine ring, and the tert-butyl group could be on any of the carbons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aminomethyl and hydroxy groups could potentially participate in a variety of reactions, including nucleophilic substitutions or eliminations. The carboxylate group could act as a weak acid, and the tert-butyl group could influence the steric environment of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the polar carboxylate, aminomethyl, and hydroxy groups could increase its solubility in polar solvents .Scientific Research Applications
Mechanistic Studies and Synthetic Methodologies
- Alkoxide Anion Triggered Group Migration: A study detailed a fast N→O tert-butyloxycarbonyl (Boc) group migration mechanism involving an unusual nine-membered cyclic transition state. This process underscores the compound's utility in complex synthetic transformations Xue & Silverman, 2010.
Enzyme-catalyzed Kinetic Resolution
- Enzymatic Resolution of Chiral Centers: The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate was presented, resulting in a new method with E = 40 enantioselectivity. This highlights the compound's significance in chiral synthesis and the preparation of enantiomerically pure compounds Faigl et al., 2013.
Intermediate for Biologically Active Molecules
- Synthesis of Key Intermediates: Research into tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, involved this compound in essential metabolic cycle processes, demonstrating its role in biosynthesis pathways Qin et al., 2014.
Chiral Auxiliary Applications
- Dynamic Kinetic Resolution: The use of 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution was explored, showcasing the compound's utility in stereoselective carbon-carbon bond formation, which is pivotal in synthesizing biologically active compounds Kubo et al., 1997.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The tert-butyl group is known for its unique reactivity pattern and has implications in various biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group is known to be involved in various chemical transformations, which could potentially influence the pharmacokinetics of the compound .
Result of Action
The tert-butyl group is known to elicit a unique reactivity pattern, which could potentially influence the overall effects of the compound .
Action Environment
The synthesis of similar compounds has been improved using flow microreactor systems, suggesting that the reaction environment can significantly influence the efficiency and sustainability of the process .
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJZEZIYOBGVSK-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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